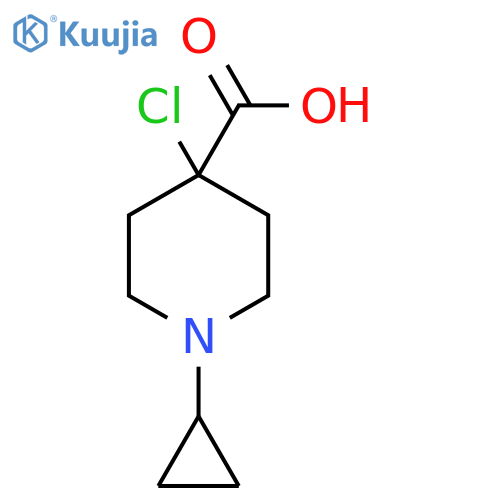Cas no 2138208-54-3 (4-chloro-1-cyclopropylpiperidine-4-carboxylic acid)

2138208-54-3 structure
商品名:4-chloro-1-cyclopropylpiperidine-4-carboxylic acid
4-chloro-1-cyclopropylpiperidine-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-chloro-1-cyclopropylpiperidine-4-carboxylic acid
- 2138208-54-3
- EN300-1122605
-
- インチ: 1S/C9H14ClNO2/c10-9(8(12)13)3-5-11(6-4-9)7-1-2-7/h7H,1-6H2,(H,12,13)
- InChIKey: FTDHLFQAGZRVCJ-UHFFFAOYSA-N
- ほほえんだ: ClC1(C(=O)O)CCN(CC1)C1CC1
計算された属性
- せいみつぶんしりょう: 203.0713064g/mol
- どういたいしつりょう: 203.0713064g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 220
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.5Ų
- 疎水性パラメータ計算基準値(XlogP): -0.9
4-chloro-1-cyclopropylpiperidine-4-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1122605-0.1g |
4-chloro-1-cyclopropylpiperidine-4-carboxylic acid |
2138208-54-3 | 95% | 0.1g |
$653.0 | 2023-10-26 | |
| Enamine | EN300-1122605-0.5g |
4-chloro-1-cyclopropylpiperidine-4-carboxylic acid |
2138208-54-3 | 95% | 0.5g |
$713.0 | 2023-10-26 | |
| Enamine | EN300-1122605-1g |
4-chloro-1-cyclopropylpiperidine-4-carboxylic acid |
2138208-54-3 | 95% | 1g |
$743.0 | 2023-10-26 | |
| Enamine | EN300-1122605-0.25g |
4-chloro-1-cyclopropylpiperidine-4-carboxylic acid |
2138208-54-3 | 95% | 0.25g |
$683.0 | 2023-10-26 | |
| Enamine | EN300-1122605-5.0g |
4-chloro-1-cyclopropylpiperidine-4-carboxylic acid |
2138208-54-3 | 5g |
$2152.0 | 2023-06-09 | ||
| Enamine | EN300-1122605-1.0g |
4-chloro-1-cyclopropylpiperidine-4-carboxylic acid |
2138208-54-3 | 1g |
$743.0 | 2023-06-09 | ||
| Enamine | EN300-1122605-2.5g |
4-chloro-1-cyclopropylpiperidine-4-carboxylic acid |
2138208-54-3 | 95% | 2.5g |
$1454.0 | 2023-10-26 | |
| Enamine | EN300-1122605-10.0g |
4-chloro-1-cyclopropylpiperidine-4-carboxylic acid |
2138208-54-3 | 10g |
$3191.0 | 2023-06-09 | ||
| Enamine | EN300-1122605-0.05g |
4-chloro-1-cyclopropylpiperidine-4-carboxylic acid |
2138208-54-3 | 95% | 0.05g |
$624.0 | 2023-10-26 | |
| Enamine | EN300-1122605-5g |
4-chloro-1-cyclopropylpiperidine-4-carboxylic acid |
2138208-54-3 | 95% | 5g |
$2152.0 | 2023-10-26 |
4-chloro-1-cyclopropylpiperidine-4-carboxylic acid 関連文献
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
-
Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
-
Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047
-
Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
-
Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800
2138208-54-3 (4-chloro-1-cyclopropylpiperidine-4-carboxylic acid) 関連製品
- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)
- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)
- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)
- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)
- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)
- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)
推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
